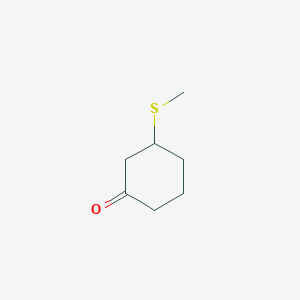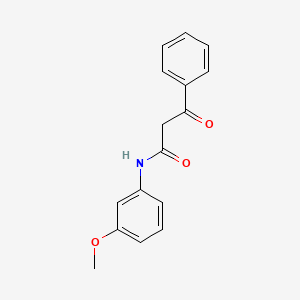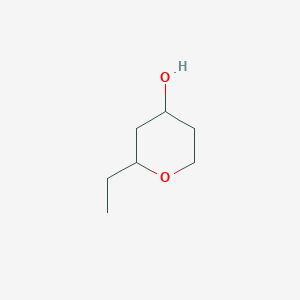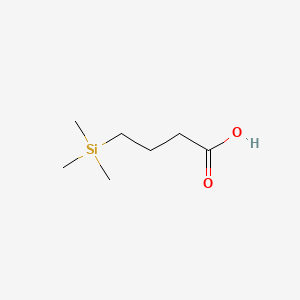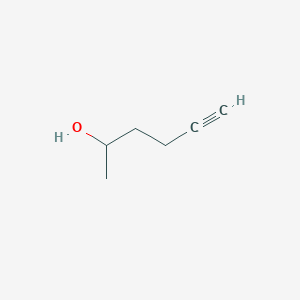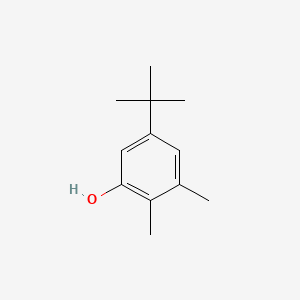
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated derivative of proline, a non-essential amino acid. This compound is of significant interest due to its unique structural properties, which include a fluorine atom at the 4-position and a keto group at the 5-position of the pyrrolidine ring. These modifications confer distinct chemical and biological properties, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds such as (2s,4r)-4-fluoroglutamine have been studied for their interaction with cancer cells, particularly in the context of multiple myeloma .
Mode of Action
It’s worth noting that fluorinated compounds often interact with their targets by mimicking the natural substrate’s structure and function, thereby inhibiting the normal activity of the target .
Biochemical Pathways
It’s known that fluorinated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
A study on a similar compound, (2s,4r)-4-fluoroglutamine, showed relatively high uptake in bone marrow, and the uptake was sensitive to bone marrow inhibition induced by chemotherapy drugs .
Result of Action
Fluorinated compounds are often used for their potential therapeutic effects, particularly in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the fluorination of proline derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic asymmetric synthesis. This approach can utilize chiral catalysts to achieve high enantioselectivity and yield. The process may also involve continuous flow reactors to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Incorporated into peptides and proteins to study their stability and folding pathways.
Medicine: Investigated for its potential in drug design and development, particularly in enhancing the stability and bioavailability of therapeutic peptides.
Industry: Utilized in the development of novel materials with unique properties due to the presence of the fluorine atom.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid: Another fluorinated proline derivative with different stereochemistry.
(2S)-5-oxopyrrolidine-2-carboxylic acid: A non-fluorinated proline derivative.
(2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylic acid: A hydroxylated proline derivative.
Uniqueness
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological interactions. The fluorine atom’s electronegativity and size can influence the compound’s stability, making it a valuable tool in protein engineering and drug design.
Properties
IUPAC Name |
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTWBMODBIAMTC-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307731 | |
| Record name | (4R)-4-Fluoro-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237076-75-4 | |
| Record name | (4R)-4-Fluoro-5-oxo-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Fluoro-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



